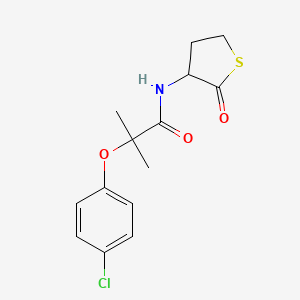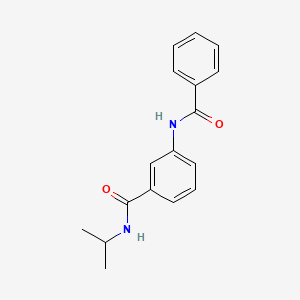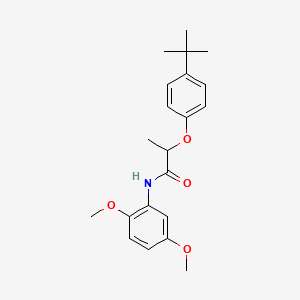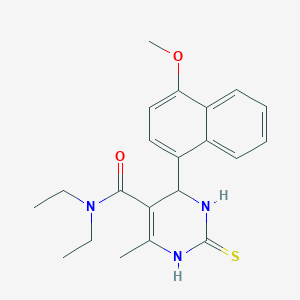![molecular formula C21H14ClN3O6 B4055873 (5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B4055873.png)
(5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Descripción general
Descripción
(5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a chlorophenyl group, a methoxy-nitrophenyl group, and an imidazolidine-dione core, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and methoxy-nitrophenyl groups through various substitution reactions. The final step involves the formation of the furan-2-ylmethylidene linkage under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include continuous monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, such as dyes, pigments, and pharmaceuticals. Its unique properties can enhance the performance of these products.
Mecanismo De Acción
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure.
Latanoprost Related Compound E: A compound with a similar imidazolidine-dione core but different substituents.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of functional groups and overall structure. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O6/c1-30-19-10-14(25(28)29)5-7-16(19)18-8-6-15(31-18)11-17-20(26)24(21(27)23-17)13-4-2-3-12(22)9-13/h2-11H,1H3,(H,23,27)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGGEAXRFXTIL-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-ethoxyphenyl)phthalazin-1-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4055806.png)


![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4055815.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4055817.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4055828.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4055837.png)
![5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B4055844.png)
![2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4055851.png)
![2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide](/img/structure/B4055859.png)

![2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055882.png)

